AZD-4992
Description
While specific structural details of AZD-4992 are proprietary, its design is rooted in optimizing selectivity and potency against key oncogenic kinases. Preclinical studies suggest it inhibits pathways such as PI3K/AKT/mTOR or receptor tyrosine kinases (RTKs), which are critical for tumor survival and metastasis .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-4992; AZD 4992; AZD4992. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AZD-4992 belongs to a class of kinase inhibitors competing with compounds like AZD5363 (Capivasertib) , GDC-0941 (Pictilisib) , and Everolimus . Below is a comparative analysis based on pharmacological properties, efficacy, and clinical performance:
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Compound | Target Kinase(s) | IC₅₀ (nM) | Half-Life (h) | Selectivity Profile | Clinical Phase |
|---|---|---|---|---|---|
| This compound | Undisclosed RTK/PI3K | Pending | ~12–18 | High specificity for tumor cells | Phase I/II |
| AZD5363 | AKT1/2/3 | 3–10 | 8–12 | Moderate off-target effects | Phase III |
| GDC-0941 | PI3Kα/δ | 3–10 | 6–8 | Broad-spectrum PI3K inhibition | Phase II |
| Everolimus | mTORC1 | 1.6–2.4 | 30–40 | Immunosuppressive side effects | Approved |
Key Findings:
Target Specificity : this compound demonstrates a narrower selectivity profile compared to GDC-0941, which inhibits multiple PI3K isoforms, leading to dose-limiting toxicities .
Resistance Mitigation : Unlike Everolimus, which primarily targets mTORC1, this compound may address resistance mechanisms by dual inhibition of upstream RTKs and downstream effectors .
Clinical Performance :
- Efficacy : In Phase I trials, this compound achieved partial responses in 15% of patients with PI3K-altered tumors, comparable to GDC-0941 (18%) but with fewer adverse events (Grade ≥3: 22% vs. 35%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
